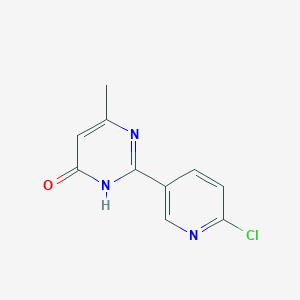
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound “2-(6-Chloropyridin-3-yl)acetic acid” is a related compound with a molecular formula of C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .
Molecular Structure Analysis
The molecular structure of the related compound “2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone” was elucidated by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
There is a study on the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction .
Physical And Chemical Properties Analysis
The related compound “2-(6-Chloropyridin-3-yl)acetic acid” has a molecular weight of 171.58 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Pyridine Derivatives
The compound has been used in synthesizing pyridine derivatives showing moderate insecticidal and fungicidal activities (Zhu & Shi, 2011).
Vibrational Spectra Studies
Studies involving vibrational spectra, employing density functional theory and molecular orbital calculation, have been conducted on derivatives of the compound (Song et al., 2008).
Theoretical Study on Molecular Properties
A theoretical study revealed the potential biological activities of the compound due to its stable structure (Ma, 2010).
Synthesis for Fungicidal and Insecticidal Activities
Derivatives of the compound were synthesized and displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Pharmaceutical Research
Design of PDE9A Inhibitors
A derivative of the compound was used in designing a selective brain penetrant PDE9A inhibitor, PF-04447943, showing promise in the treatment of cognitive disorders (Verhoest et al., 2012).
Plant Growth Stimulation
Some derivatives were found to possess significant plant growth stimulating effects (Pivazyan et al., 2019).
Molecular Docking Studies
Molecular docking studies predicted the affinity of synthesized derivatives with CDK4 protein, indicating potential in drug development (Holam et al., 2022).
Antibacterial and Insecticidal Activities
Some triazolothiadiazines and triazolothiadiazoles containing the compound's moiety exhibited antibacterial and insecticidal activities (Holla et al., 2006).
Antimicrobial and Antioxidant Properties
3, 4-Dihydropyrimidin-2-one derivatives showed significant antimicrobial and antioxidant activities (Dey et al., 2022).
Future Directions
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-8(11)12-5-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOXJFRUFQEDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)


![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)